molecular formula C15H13FO4 B1440565 4-(2,4-Dimethoxyphenyl)-2-fluorobenzoic acid CAS No. 1179916-77-8

4-(2,4-Dimethoxyphenyl)-2-fluorobenzoic acid

Cat. No. B1440565
CAS RN: 1179916-77-8
M. Wt: 276.26 g/mol
InChI Key: HFJLKBVMJKCGKL-UHFFFAOYSA-N
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Description

The compound “4-(2,4-Dimethoxyphenyl)-2-fluorobenzoic acid” is an organic compound. It has a molecular weight of 258.27 . The IUPAC name for this compound is 2’,4’-dimethoxy [1,1’-biphenyl]-4-carboxylic acid .


Synthesis Analysis

The synthesis of similar compounds often involves multicomponent reactions like the Biginelli reaction . This reaction is widely used for carbon–carbon bond-forming reactions. It involves the use of an aldehyde, a carbonyl compound possessing the acidic C-H moiety, and urea or its derivatives under acidic reaction conditions .


Chemical Reactions Analysis

The Suzuki–Miyaura (SM) cross-coupling reaction is a common reaction involving compounds similar to “4-(2,4-Dimethoxyphenyl)-2-fluorobenzoic acid”. This reaction is a transition metal-catalyzed carbon–carbon bond-forming reaction .

Scientific Research Applications

Antimicrobial Activity

4-(2,4-Dimethoxyphenyl)-2-fluorobenzoic acid and its derivatives have been explored for their potential antimicrobial properties. In a study, derivatives of 2-(2,4-dimethoxyphenyl)-1,3,4-oxadiazole were synthesized starting from 2,4-dimethoxybenzoic acid and exhibited promising antimicrobial activity against various strains, showing potential as commercial antibiotics. These compounds were characterized using different spectral data and tested for in vitro antimicrobial activity, revealing some compounds with significant activity comparable to commercial antibiotics (Mohana, 2013).

Enhanced Conductivity in Organic Electronics

The application of halobenzoics, including 4-fluorobenzoic acid, has been demonstrated to significantly improve the conductivity of poly(3,4-ethylenedioxythiophene):poly(styrene sulfonate) (PEDOT:PSS). This was achieved by simply spin-coating solvent treatment, leading to a universal and significant improvement in PEDOT:PSS conductivity, which is crucial for the development of high-efficiency ITO-free organic solar cells. The treatment resulted in acid-induced phase segregation, depletion of PSS chains, and conformational changes of the conductive PEDOT chains, with specific modifications yielding low sheet resistance and high transparency, beneficial for transparent anodes in organic solar cells (Tan et al., 2016).

Liquid Crystal Technology

4-(2,4-Dimethoxyphenyl)-2-fluorobenzoic acid derivatives have been investigated for their role in the development of hydrogen-bonded liquid crystals (HBLC) exhibiting smectic and nematic phases. The study on new compounds 4-decyloxy-2-fluorobenzoic acid and 4-dodecyloxy-2-fluorobenzoic acid revealed their phase behavior and electro-optic properties, indicating potential applications in advanced display technologies and electronic devices. Their dielectric study in the nematic phase showed a single relaxation process characteristic of a cybotactic nematic phase, highlighting the influence of molecular structure on liquid crystal behavior (Missaoui et al., 2020).

Safety and Hazards

The safety data sheet for a similar compound, “4-[(2,4-Dimethoxyphenyl)(Fmoc-amino)methyl]phenoxyacetic acid”, suggests that it should be handled with personal protective equipment and adequate ventilation. Contact with skin, eyes, or clothing should be avoided .

properties

IUPAC Name

4-(2,4-dimethoxyphenyl)-2-fluorobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13FO4/c1-19-10-4-6-11(14(8-10)20-2)9-3-5-12(15(17)18)13(16)7-9/h3-8H,1-2H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFJLKBVMJKCGKL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C2=CC(=C(C=C2)C(=O)O)F)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13FO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10681268
Record name 3-Fluoro-2',4'-dimethoxy[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10681268
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2,4-Dimethoxyphenyl)-2-fluorobenzoic acid

CAS RN

1179916-77-8
Record name 3-Fluoro-2',4'-dimethoxy[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10681268
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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